

Physical and chemical properties of 4-Dimethylaminomethylbenzylamine

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Compound of Interest

Compound Name: 4-Dimethylaminomethylbenzylamine

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An In-depth Technical Guide to 4-Dimethylaminomethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Dimethylaminomethylbenzylamine is a substituted benzylamine derivative with potential applications in biochemical research, particularly in the study of amine oxidases. Its chemical structure, featuring both a primary amine and a tertiary amine, makes it an interesting subject for investigations into enzyme-substrate interactions and metabolism. This guide provides a comprehensive overview of the known physical, chemical, and biological properties of **4-Dimethylaminomethylbenzylamine**, along with generalized experimental protocols for its synthesis and analysis.

Core Physical and Chemical Properties

Quantitative data for **4-Dimethylaminomethylbenzylamine** is summarized in the table below. It is important to note that while some experimental data is available, many physical properties are based on computational models and should be considered as estimates.

Property	Value	Source
IUPAC Name	[4- [(dimethylamino)methyl]phenyl] methanamine	--INVALID-LINK--
CAS Number	34490-85-2	--INVALID-LINK--
Molecular Formula	C ₁₀ H ₁₆ N ₂	--INVALID-LINK--
Molecular Weight	164.25 g/mol	--INVALID-LINK--
Boiling Point	82-84 °C at 0.60 Torr	ChemicalBook
Melting Point	Not available	
Solubility	Not available	
XLogP3-AA (Computed)	0.6	--INVALID-LINK--
Hydrogen Bond Donor Count (Computed)	1	--INVALID-LINK--
Hydrogen Bond Acceptor Count (Computed)	2	--INVALID-LINK--

Experimental Protocols

Due to the limited availability of specific experimental procedures for **4-Dimethylaminomethylbenzylamine** in the public domain, the following sections describe generalized yet detailed methodologies that can be adapted for its synthesis and analysis based on established chemical principles for analogous compounds.

Synthesis of 4-Dimethylaminomethylbenzylamine via Reductive Amination

A plausible and widely used method for the synthesis of substituted benzylamines is reductive amination. This two-step, one-pot reaction involves the formation of an imine from an aldehyde and an amine, followed by its reduction to the corresponding amine.

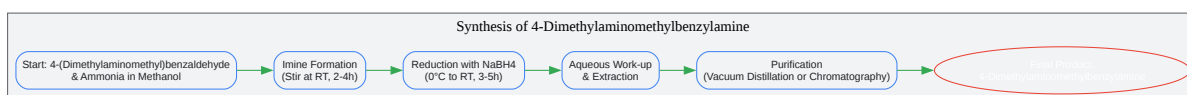
Materials:

- 4-(Dimethylaminomethyl)benzaldehyde
- Ammonia (e.g., 7N solution in methanol)
- Sodium borohydride (NaBH_4)
- Methanol (MeOH)
- Diethyl ether (Et_2O)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Addition funnel
- Standard glassware for work-up and purification

Procedure:

- Imine Formation:
 - In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(dimethylaminomethyl)benzaldehyde (1 equivalent) in methanol.
 - To this solution, add a solution of ammonia in methanol (e.g., 7N, 1.5 equivalents) dropwise at room temperature.
 - Stir the reaction mixture for 2-4 hours at room temperature to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Reduction:
 - Cool the reaction mixture to 0 °C in an ice bath.

- Slowly add sodium borohydride (NaBH_4 , 1.2 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-5 hours.
- Work-up and Purification:
 - Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
 - Remove the methanol under reduced pressure using a rotary evaporator.
 - Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).
 - Combine the organic extracts and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
 - The crude **4-Dimethylaminomethylbenzylamine** can be purified by vacuum distillation or column chromatography on silica gel.



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Caption: A generalized workflow for the synthesis of **4-Dimethylaminomethylbenzylamine**.

Analytical Characterization

The identity and purity of synthesized **4-Dimethylaminomethylbenzylamine** can be determined using a combination of chromatographic and spectroscopic techniques.

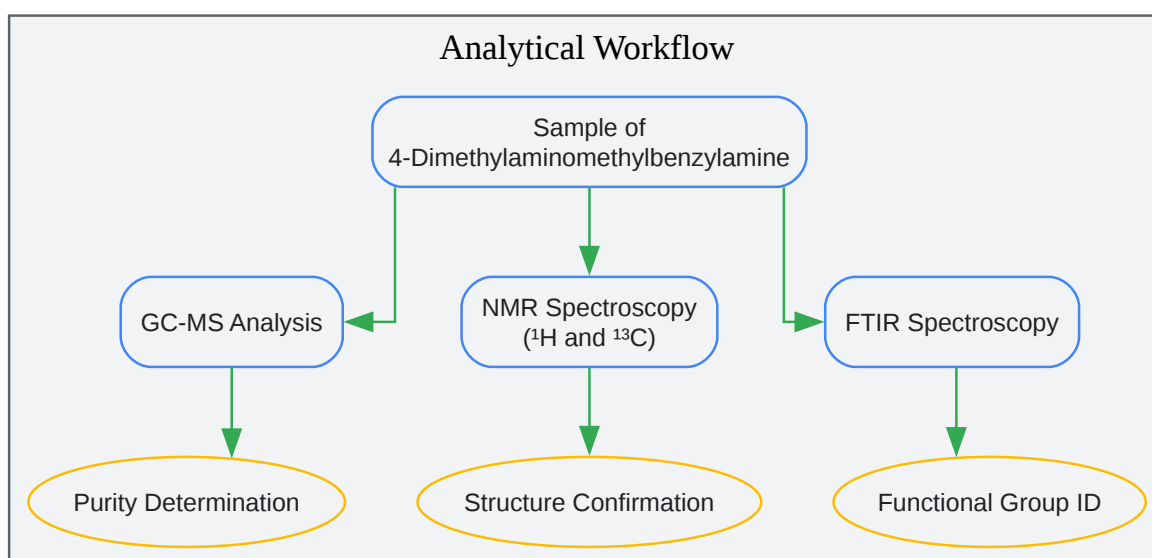
1. Gas Chromatography-Mass Spectrometry (GC-MS):

- Purpose: To determine the purity of the sample and confirm its molecular weight.
- Instrumentation: A standard GC-MS system equipped with a capillary column suitable for amine analysis (e.g., DB-5ms).
- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or methanol.
- GC Conditions (Typical):
 - Injector Temperature: 250 °C
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
 - Carrier Gas: Helium
- MS Conditions (Typical):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: 40-400 m/z.
- Expected Results: A primary peak corresponding to **4-Dimethylaminomethylbenzylamine** in the gas chromatogram. The mass spectrum should show a molecular ion peak (M^+) at m/z 164, along with characteristic fragmentation patterns.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: To elucidate the chemical structure of the molecule.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve the sample in a deuterated solvent such as chloroform-d ($CDCl_3$) or dimethyl sulfoxide-d₆ (DMSO-d₆).

- Spectra to Acquire: ^1H NMR and ^{13}C NMR.
- Expected ^1H NMR Signals (Predicted):
 - Singlet for the $\text{N}(\text{CH}_3)_2$ protons.
 - Singlet for the benzylic CH_2 protons adjacent to the dimethylamino group.
 - Singlet for the benzylic CH_2 protons of the primary amine group.
 - Signals in the aromatic region (likely two doublets) for the benzene ring protons.
 - A broad singlet for the NH_2 protons (which may exchange with D_2O).
- Expected ^{13}C NMR Signals (Predicted):
 - Signal for the $\text{N}(\text{CH}_3)_2$ carbons.
 - Signal for the benzylic CH_2 carbon adjacent to the dimethylamino group.
 - Signal for the benzylic CH_2 carbon of the primary amine group.
 - Four signals in the aromatic region for the benzene ring carbons.



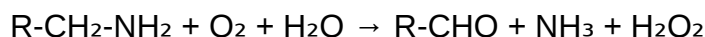
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Caption: A general workflow for the analytical characterization of **4-Dimethylaminomethylbenzylamine**.

Biological Activity: Substrate for Monoamine Oxidase B (MAO-B)

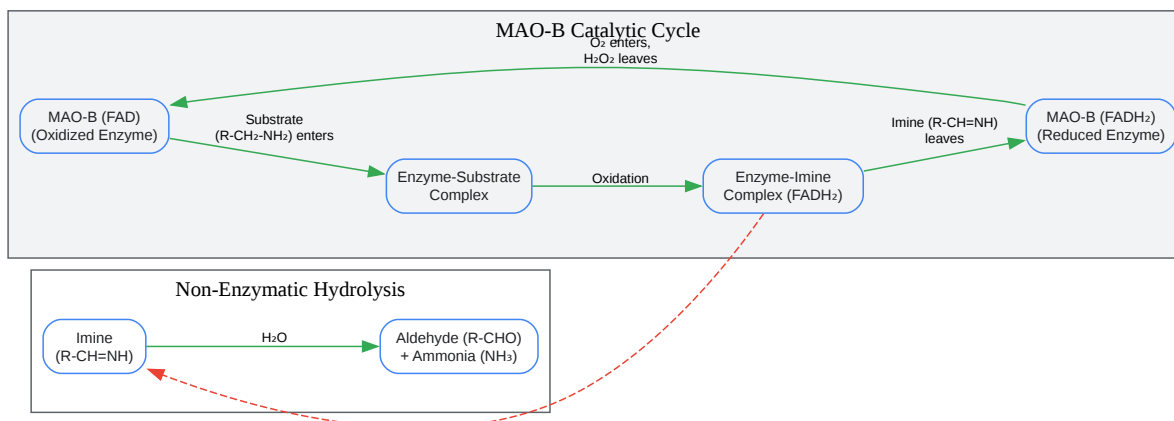
p-(N,N-dimethylamino)benzylamine has been identified as a substrate for Monoamine Oxidase B (MAO-B), a key enzyme in the catabolism of monoamine neurotransmitters.[1] MAO-B is a flavin-containing enzyme located on the outer mitochondrial membrane.[2] The catalytic cycle involves the oxidative deamination of the primary amine substrate.

The overall reaction catalyzed by MAO-B is:



The Catalytic Cycle:

- **Substrate Binding and Oxidation:** The primary amine of **4-Dimethylaminomethylbenzylamine** binds to the active site of MAO-B. The enzyme's FAD cofactor oxidizes the amine to an imine, and in the process, FAD is reduced to FADH₂. [2]
- **Product Release:** The imine product is released from the enzyme. It is then non-enzymatically hydrolyzed to the corresponding aldehyde, 4-(dimethylaminomethyl)benzaldehyde, and ammonia. [2]
- **Enzyme Regeneration:** The reduced FADH₂ cofactor is re-oxidized back to FAD by molecular oxygen (O₂), which is reduced to hydrogen peroxide (H₂O₂). [3] This regenerates the enzyme for another catalytic cycle.



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Caption: The catalytic cycle of Monoamine Oxidase B with a primary amine substrate.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **4-Dimethylaminomethylbenzylamine** is classified with the following hazards:

- Hazard Statements: H318: Causes serious eye damage.[4]
- Precautionary Statements: P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.[4]

It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles and gloves, in a well-ventilated area.

Conclusion

4-Dimethylaminomethylbenzylamine is a compound of interest for biochemical research, particularly in studies involving monoamine oxidases. While comprehensive experimental data on its physical and chemical properties are not widely available, this guide provides the currently known information and outlines established methodologies for its synthesis and characterization. Its role as a substrate for MAO-B highlights its potential utility in neurochemical and pharmacological research. As with any chemical, appropriate safety precautions must be observed during its handling and use.

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